molecular formula C9H15NO B2800263 2,2,5,5-Tetramethyloxolane-3-carbonitrile CAS No. 1510199-80-0

2,2,5,5-Tetramethyloxolane-3-carbonitrile

Cat. No. B2800263
M. Wt: 153.225
InChI Key: CFPHPDRFGNSVAV-UHFFFAOYSA-N
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Description

2,2,5,5-Tetramethyloxolane (TMO) is a heterocyclic compound with the formula C8H16O . It has been identified and demonstrated as a safer solvent to replace toluene, THF, and hydrocarbons in a handful of applications . It can be seen as a derivative of tetrahydrofuran (oxolane) with four methyl groups replacing four hydrogen atoms on each of the carbon atoms in the ring that are adjacent to the oxygen .


Synthesis Analysis

TMO has been synthesized from readily available and potentially renewable feedstocks . Bio-based TMO was synthesized from methyl levulinate, a by-product of the sugar dehydration step during the production of 2,5-furandicarboxylic acid . Methyl levulinate underwent triple methylation using methyl magnesium chloride (MeMgCl) to yield 2,5-dimethylhexane-2,5-diol (DHL) in high yields of 89.7%.


Molecular Structure Analysis

TMO is a cyclic ether but has properties and performance remarkably similar to toluene in many applications . The absence of hydrogen atoms adjacent to the oxygen means that TMO does not form peroxides, unlike other common ethers such as tetrahydrofuran, diethyl ether, and CPME .


Chemical Reactions Analysis

The atmospheric chemistry of TMO was investigated in laboratory-based experiments and computational calculations . Results from both absolute and relative rate studies demonstrated that the reaction OH + TMO proceeds with a rate coefficient k1 (296 K) = (3.1±0.4) cm3 molecule−1 s−1 .


Physical And Chemical Properties Analysis

TMO exhibits similar solvent properties to common hydrocarbon solvents, particularly toluene . It has a clear colorless appearance, a density of 0.811 g/cm3 at 25°C, a melting point of -92°C, and a boiling point of 112°C .

Scientific Research Applications

Green Solvent Alternative

2,2,5,5-tetramethyloxolane has been identified as a greener alternative to traditional solvents like toluene and tetrahydrofuran (THF) due to its unique solvation properties. It offers a safer option in chemical processes by avoiding the generation of hazardous peroxides, a common issue with traditional ethers. This characteristic, along with its lower basicity and similar solvent properties to toluene, makes it suitable for various chemical reactions including esterification, amidation, and Grignard reactions. Its potential for cleaner production in the chemical industry is significant, highlighting its role in sustainable chemistry and cleaner synthesis methods (Byrne et al., 2017).

Polymerization Initiator

The compound has also been explored in the realm of polymer science. For instance, the thermal decomposition of certain nitriles results in semi-radicals that initiate the polymerization of methyl methacrylate (MMA) and styrene, leading to the formation of short-chain telechelics. This demonstrates its utility as an initiator in free-radical polymerization, offering a novel approach to creating polymers with specific end-group functionalities (Braun & Skrzek, 1995).

Bio-Based Production

Furthermore, the bio-based production of 2,2,5,5-tetramethyloxolane showcases its potential in green chemistry. Through chemocatalytic and biochemical routes starting from glucose, it represents an eco-friendly synthesis method. This approach not only supports the use of renewable resources but also aligns with sustainability goals by minimizing environmental impact. The confirmation of its bio-based content further substantiates its applicability in creating greener and more sustainable chemical processes (Byrne et al., 2021).

Solvation Power Assessment

The solvation power of 2,2,5,5-tetramethyloxolane has been compared to toluene, revealing its potential to replace traditional non-polar organic solvents. This comparison was based on partition coefficients and solvation parameter models, which help in understanding the similarities and differences in their properties. Such studies are crucial for evaluating the feasibility of substituting commonly used solvents with greener alternatives in various chemical processes, particularly in liquid-liquid extraction and the isolation of natural products (Byrne et al., 2019).

Safety And Hazards

TMO is a highly flammable liquid and vapor and is harmful if swallowed . Unlike traditional ethers, its absence of a proton at the alpha-position to the oxygen of the ether eliminates the potential to form hazardous peroxides .

Future Directions

Several bio-based routes to TMO are presented and assessed for greenness, assisted by the CHEM21 Metrics Toolkit and BioLogicTool plots . This study represents the first demonstration of a bio-based synthesis of TMO and confirmation of bio-content by accepted standards .

properties

IUPAC Name

2,2,5,5-tetramethyloxolane-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-8(2)5-7(6-10)9(3,4)11-8/h7H,5H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFPHPDRFGNSVAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C(O1)(C)C)C#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,5,5-Tetramethyloxolane-3-carbonitrile

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